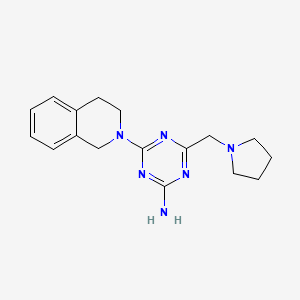
Fmoc-D-HomoSec(pMeBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The presence of the D-configuration and the homo-serine (HomoSec) residue, along with a para-methylbenzyl (pMeBzl) side chain, makes this compound unique and useful in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-HomoSec is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Side chain modification: The hydroxyl group of HomoSec is modified with a para-methylbenzyl group using a suitable reagent like para-methylbenzyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Free amino groups for further functionalization.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based inhibitors and probes.
Medicine:
- Plays a role in the design of peptide therapeutics.
- Used in the synthesis of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Fmoc-D-HomoSec(pMeBzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.
Comparaison Avec Des Composés Similaires
- Fmoc-D-Ser(pMeBzl)-OH
- Fmoc-D-Thr(pMeBzl)-OH
- Fmoc-D-HomoThr(pMeBzl)-OH
Comparison:
Fmoc-D-Ser(pMeBzl)-OH: Similar structure but with a serine residue instead of homo-serine.
Fmoc-D-Thr(pMeBzl)-OH: Contains a threonine residue, offering different reactivity due to the presence of an additional methyl group.
Fmoc-D-HomoThr(pMeBzl)-OH: Similar to homo-serine but with an additional methyl group on the side chain, affecting its steric properties.
Uniqueness: Fmoc-D-HomoSec(pMeBzl)-OH is unique due to its specific combination of the Fmoc protecting group, D-configuration, homo-serine residue, and para-methylbenzyl side chain, making it particularly useful in specialized peptide synthesis applications.
Propriétés
Formule moléculaire |
C27H27NO4Se |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Clé InChI |
CYMKQJKTFFDJGL-RUZDIDTESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


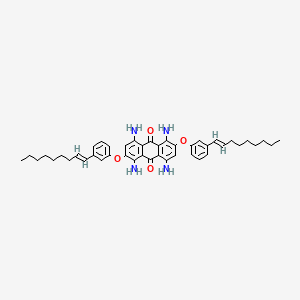
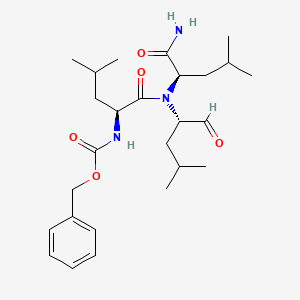
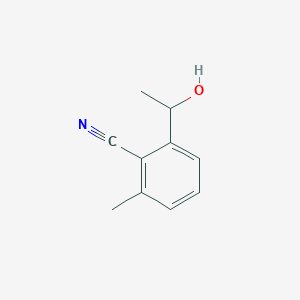
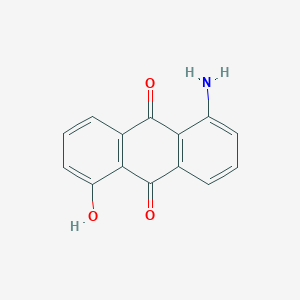

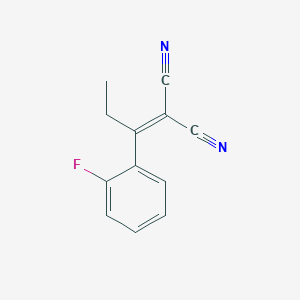
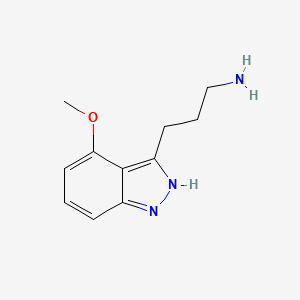

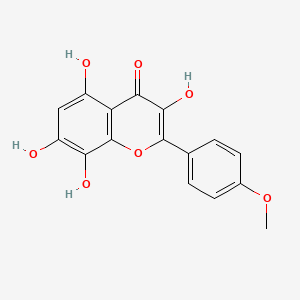

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)

